N-(Trimethyl-silyl)-ethane-sulfonamide
Overview
Description
N-(Trimethyl-silyl)-ethane-sulfonamide, also known as TMS-ethanesulfonamide, is a chemical compound that has been widely used in scientific research. It is a derivative of sulfonamide and is commonly used as a reagent in organic synthesis reactions. TMS-ethanesulfonamide has been found to have several biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism Of Action
N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been found to act as a nucleophile in organic synthesis reactions. It can also act as a protecting group for amines and alcohols. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been shown to react with various electrophiles, including aldehydes, ketones, and imines.
Biochemical And Physiological Effects
N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carboxylesterase. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has also been found to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One advantage of using N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized. However, one limitation is its potential toxicity. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide can be hazardous if not handled properly, and precautions should be taken when using it in lab experiments.
Future Directions
There are several future directions for the use of N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in scientific research. One possibility is the development of new synthetic methodologies using N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide as a reagent. Another direction is the investigation of its potential as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide could be used in the synthesis of new compounds with potential pharmaceutical applications.
In conclusion, N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide is a valuable tool in scientific research, particularly in the field of organic synthesis. Its versatility and potential for use in a wide range of reactions make it an important reagent. However, precautions should be taken when handling N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide due to its potential toxicity. There are several future directions for the use of N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide in scientific research, including the development of new synthetic methodologies and investigation of its potential therapeutic applications.
Scientific Research Applications
N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has been widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Stille reaction. N-(Trimethyl-silyl)-ethane-sulfonamidelfonamide has also been used in the synthesis of various compounds, including peptides, nucleosides, and natural products.
properties
IUPAC Name |
N-trimethylsilylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALXFXDVXQMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565919 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethyl-silyl)-ethane-sulfonamide | |
CAS RN |
999-99-5 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.